Product packaging for Ethyl 4-(trimethylsilyloxy)-2-butynoate(Cat. No.:CAS No. 122850-62-8)

Ethyl 4-(trimethylsilyloxy)-2-butynoate

Cat. No.: B038717
CAS No.: 122850-62-8
M. Wt: 200.31 g/mol
InChI Key: TYKGOIUOOCPLLA-UHFFFAOYSA-N
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Description

Role of Alkynoate Derivatives in Advanced Organic Synthesis Strategies

Alkynoate derivatives are recognized as powerful and diverse building blocks in organic chemistry. nih.gov Their inherent electronic properties, characterized by an electron-deficient carbon-carbon triple bond, make them susceptible to a wide array of chemical transformations. nih.gov These compounds serve as versatile precursors for the synthesis of numerous biologically active molecules and complex heterocyclic structures, which are foundational components in many synthetic drugs and natural products. nih.govresearchgate.net The utility of alkynoates is prominent in transition-metal-catalyzed reactions, where they can be coupled with various partners to assemble architecturally complex molecules with high efficiency. nih.gov Their ability to participate in multicomponent reactions further enhances their value, allowing for the rapid construction of diverse chemical structures from simple, readily available starting materials. researchgate.net

Importance of Trimethylsilyloxy Functionality as a Synthetic Handle

The trimethylsilyl (B98337) (TMS) group is a widely used functional group in organic synthesis, primarily employed as a protecting group for alcohols. wikipedia.orgontosight.ai By converting a hydroxyl group into a trimethylsilyloxy (or trimethylsilyl ether) group, chemists can shield this reactive site from unwanted reactions while modifications are made to other parts of the molecule. wikipedia.orgontosight.ai This protection strategy is crucial for multi-step syntheses. thermofisher.com The TMS group is characterized by its chemical inertness under many conditions and its large molecular volume, which can influence the stereochemical outcome of reactions. wikipedia.orgnih.gov Furthermore, the introduction of a TMS group increases the volatility of a compound, which is advantageous for analytical techniques such as gas chromatography and mass spectrometry. wikipedia.orgontosight.ai The silyl (B83357) ether can be readily cleaved under mild conditions to regenerate the original alcohol, making the TMS group an effective and temporary "synthetic handle". ontosight.ai

Ethyl 4-(trimethylsilyloxy)-2-butynoate as a Versatile Multifunctional Building Block

This compound integrates the key features of both alkynoates and silyl ethers into a single molecule, rendering it a highly versatile and multifunctional building block. The molecule possesses two primary sites of reactivity: the alkyne moiety and the carbon atom bonded to the trimethylsilyloxy group. evitachem.com The alkyne can undergo reactions such as electrophilic additions, while the silyloxy group can be displaced in nucleophilic substitution reactions. evitachem.com This dual functionality allows for sequential and selective transformations, providing chemists with a powerful tool for introducing complexity in a controlled manner. It is widely used as an intermediate in the synthesis of more complex molecules, particularly within the realm of pharmaceutical chemistry. evitachem.com

Overview of Research Directions Involving the Chemical Compound

Current and future research involving this compound is directed towards its application as a key intermediate in the synthesis of high-value chemical entities. Its utility is explored in the development of novel pharmaceuticals and agrochemicals, where the precise construction of molecular architecture is paramount. ontosight.ai Furthermore, due to its unique chemical properties, the compound is investigated for its potential role in materials science for creating new materials or modifying existing ones. evitachem.com As a reagent, it continues to be employed in academic research focused on the broader fields of alkyne chemistry and the application of silicon-containing compounds in organic synthesis. evitachem.com

Compound Properties

The key physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 122850-62-8 evitachem.com
IUPAC Name ethyl 4-(trimethylsilyloxy)but-2-ynoate evitachem.com
Molecular Formula C₉H₁₆O₃Si evitachem.comparchem.com
Molecular Weight 200.31 g/mol evitachem.com
Boiling Point 215°C to 216°C evitachem.com
Density ~1.0 g/cm³ evitachem.com

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the silylation of its corresponding alcohol precursor.

Synthetic Route

A common method for preparing the title compound involves the reaction of Ethyl 4-hydroxy-2-butynoate with a silylating agent, such as trimethylsilyl chloride. evitachem.com The reaction is generally conducted in the presence of a base, like triethylamine, which acts as an acid scavenger. evitachem.com Anhydrous conditions are essential to prevent the hydrolysis of the silylating agent and the resulting product. evitachem.com

Starting Materials:

Ethyl 4-hydroxy-2-butynoate

Trimethylsilyl chloride evitachem.com

Base (e.g., triethylamine) evitachem.com

The reaction mixture is typically stirred in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. evitachem.com Following the completion of the reaction, the product is purified using standard laboratory techniques like column chromatography to yield this compound with high purity. evitachem.com

Chemical Reactivity

The reactivity of this compound is defined by its two principal functional groups.

Alkyne Moiety: The carbon-carbon triple bond is electron-deficient and can participate in various reactions. A primary pathway is electrophilic addition, where electrophiles add across the triple bond. evitachem.com It can also react with transition metals to form metal-alkyne complexes, opening pathways for further functionalization. evitachem.com

Trimethylsilyloxy Group: This group primarily serves as a protecting group for the hydroxyl function. However, the carbon atom to which it is attached can be a site for nucleophilic attack, leading to the displacement of the trimethylsilyloxy group and the formation of new chemical bonds. evitachem.com The silyl ether can be selectively cleaved using fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), or acidic conditions to regenerate the alcohol. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3Si B038717 Ethyl 4-(trimethylsilyloxy)-2-butynoate CAS No. 122850-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-trimethylsilyloxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGOIUOOCPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CCO[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558470
Record name Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122850-62-8
Record name Ethyl 4-[(trimethylsilyl)oxy]but-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-trimethylsiloxy-2-butynoate
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Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Trimethylsilyloxy 2 Butynoate

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in Ethyl 4-(trimethylsilyloxy)-2-butynoate is activated by the adjacent electron-withdrawing ethyl ester group, rendering it susceptible to various addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., [3+2] Annulations)

The electron-deficient nature of the alkyne makes this compound an effective dipolarophile in 1,3-dipolar cycloaddition reactions. This reactivity is well-demonstrated by the analogous compound, 4-(trimethylsilyl)-3-butyn-2-one, which readily participates in [3+2] cycloadditions with various cycloimmonium salts. rsc.org In these reactions, the ylide generated from the cycloimmonium salt acts as the 1,3-dipole, reacting with the activated alkyne to construct functionalized indolizine (B1195054) ring systems. rsc.org

The reaction proceeds via a concerted mechanism where the dipole adds across the triple bond, leading to the formation of a five-membered heterocyclic ring. Depending on the reaction conditions and the specific cycloimmonium salt used, the reaction can yield a mixture of isomeric products, sometimes involving the loss of the silyl (B83357) group. rsc.org This powerful reaction provides a direct route to complex nitrogen-containing heterocycles. rsc.orgresearchgate.net

Table 1: Illustrative [3+2] Cycloaddition with an Alkyne Analogous to this compound. rsc.org
Dipole PrecursorDipolarophileProduct(s)Key Features
Pyridinium Ylide4-(trimethylsilyl)-3-butyn-2-one1-acetyl-2-trimethylsilyl-indolizine and/or 1-acetylindolizineEffective dipolarophile; formation of indolizine core; potential for desilylation.
Isoquinolinium Ylide4-(trimethylsilyl)-3-butyn-2-oneFunctionalized Benzo[f]indolizineAccess to complex, fused heterocyclic systems.

Codimerization Reactions with Unsaturated Substrates

Specific codimerization reactions involving this compound with other unsaturated substrates are not extensively documented in the surveyed chemical literature. However, the general reactivity profile of activated alkynes suggests potential for participation in transition metal-catalyzed processes, such as cyclotrimerizations or formal [2+2+2] cycloadditions with other alkynes or alkenes. These reactions typically require specific catalysts (e.g., based on Co, Rh, or Ni) to mediate the formation of complex carbocyclic or heterocyclic systems.

Nucleophilic Additions to the Activated Alkyne

The polarization of the alkyne moiety by the ester group makes the C-3 position electrophilic and thus susceptible to attack by nucleophiles. This conjugate addition, or Michael addition, is a fundamental reaction for carbon-carbon and carbon-heteroatom bond formation. bham.ac.uk A wide variety of "soft" nucleophiles, such as amines, thiols, and stabilized carbanions (e.g., malonates), can add across the triple bond. bham.ac.ukquora.com

The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. bham.ac.uk The initial addition results in a vinyl anion intermediate, which is then protonated to yield the final vinyl adduct. The stereochemical outcome of the addition (syn or anti) depends on the specific nucleophile, solvent, and reaction conditions. This reactivity allows for the introduction of a wide range of functional groups at the β-position relative to the ester, leading to highly functionalized acrylic acid derivatives.

Transformations Mediated by the Trimethylsilyloxy Group

The trimethylsilyloxy group is more than a simple protecting group for the primary alcohol; its unique properties enable a range of transformations involving silyl group migration and the formation of reactive intermediates.

Generation and Reactivity of Silyl Enol Ethers and Related Intermediates

Silyl enol ethers are highly valuable intermediates in organic synthesis, serving as enolate equivalents that can react with a wide array of electrophiles. bham.ac.uk While this compound is not itself a silyl enol ether, it can be a precursor to such species through rearrangement reactions. A plausible, albeit not explicitly documented, pathway involves a base-catalyzed rearrangement where the silyl group migrates to generate a silyl ketene (B1206846) acetal (B89532) or an allenic silyl ether. These intermediates are known for their participation in aldol (B89426) reactions, Michael additions, and alkylations. libretexts.org

For example, treatment with a strong, non-nucleophilic base could potentially initiate a quora.comnih.gov-silyl migration (a type of Brook Rearrangement, discussed below) to generate a carbanionic intermediate that could isomerize to a more stable allenic silyl ether. This highly reactive species could then be trapped with an electrophile, demonstrating the latent potential of the trimethylsilyloxy group to mediate complex transformations.

Rearrangement Reactions Involving Silyl Migration

The migration of a silyl group from carbon to oxygen ([1,n]-Brook rearrangement) or from oxygen to carbon ([1,n]-retro-Brook rearrangement) is a well-established and powerful transformation in organosilicon chemistry. quora.comevitachem.com These rearrangements are typically driven by the formation of a thermodynamically stable silicon-oxygen bond. quora.com

In the context of this compound, a base-initiated quora.comnih.gov-retro-Brook rearrangement is a conceivable and synthetically useful transformation. This process would involve the following mechanistic steps:

Generation of a carbanion at a suitable position, potentially through the addition of an organometallic reagent to the ester carbonyl.

Intramolecular attack of the resulting carbanion on the silicon atom of the trimethylsilyloxy group.

Formation of a pentacoordinate silicon intermediate.

Cleavage of the existing Si-O bond to generate a new C-Si bond and an alkoxide.

This rearrangement effectively transfers the silyl group from the oxygen at C-4 to another position, unveiling new reactivity in the molecule. Such tandem strategies, where a silyl migration is coupled with another bond-forming event, allow for the rapid construction of molecular complexity from relatively simple starting materials. chemicalbook.com The position of the equilibrium in these rearrangements is influenced by factors such as the stability of the carbanion, the nature of the counterion, and the solvent polarity. quora.com

Detailed Mechanistic Pathways and Intermediate Characterization

The reactivity of this compound is largely dictated by the electrophilic nature of its carbon-carbon triple bond, which is activated by the adjacent ester group. This electronic feature makes it a suitable substrate for both nucleophilic phosphine (B1218219) catalysis and transformations involving metal-based catalysts.

The hallmark of nucleophilic phosphine catalysis is the initial addition of a tertiary phosphine to an electron-deficient π-system, leading to the formation of a reactive zwitterionic intermediate. nih.govnih.gov In the case of this compound, a tertiary phosphine (PR₃) would attack the β-carbon of the alkynoate, resulting in a vinylphosphonium zwitterion. This intermediate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

The proposed mechanistic pathway for phosphine-catalyzed reactions of this compound, based on analogous systems, is as follows:

Nucleophilic Attack: A tertiary phosphine adds to the electron-deficient alkyne at the β-position relative to the ester group.

Formation of Zwitterionic Intermediate: This addition generates a highly reactive 1,3-dipolar zwitterionic intermediate. This intermediate can exist in two resonance forms, an allenolate and a propargylide.

Reaction with Electrophile/Nucleophile: The zwitterionic intermediate can then react with various electrophiles or nucleophiles, leading to a diverse array of products. For instance, in the presence of an electrophile, the α-carbon of the allenolate can act as a nucleophile. Conversely, the γ-carbon can also exhibit nucleophilic character. nih.gov

Catalyst Regeneration: Subsequent reaction steps, which can include intramolecular cyclization or intermolecular reactions, lead to the final product and regeneration of the phosphine catalyst.

This reactivity pattern is the basis for a wide range of transformations, including annulations and multicomponent reactions. nih.gov The specific outcome of the reaction is highly dependent on the nature of the phosphine catalyst, the reaction partners, and the reaction conditions.

Table 1: Key Intermediates in Phosphine-Catalyzed Reactions of Alkynoates

IntermediateStructureDescription
Phosphine Adduct R₃P⁺-C(R')=C⁻-CO₂EtInitial adduct formed from the nucleophilic attack of the phosphine on the alkyne.
Zwitterionic Allenolate R₃P⁺-C(R')=C=C(O⁻)OEtA resonance structure of the initial adduct, highlighting the nucleophilic character of the α-carbon.
Zwitterionic Propargylide R₃P⁺-C⁻(R')-C≡C-OEtAnother resonance contributor, which can also participate in subsequent reactions.

While direct evidence for the formation of metal carbenoids from this compound is scarce, the reactivity of similar silyloxyalkynes in the presence of transition metal catalysts, particularly gold(I) complexes, suggests the involvement of carbenoid-like intermediates. nih.govduke.edu Cationic gold(I) catalysts are known to be highly effective in activating alkynes towards nucleophilic attack. youtube.com

In the context of silyloxyalkynes, gold(I) catalysts can coordinate to the alkyne, rendering it more electrophilic. This activation can facilitate intramolecular cyclization or intermolecular reactions. nih.govacs.org The reaction of a gold-activated alkyne can lead to intermediates that exhibit carbene-like reactivity, often referred to as gold carbenoids or α-oxo carbenoids. duke.edu

A plausible mechanistic scenario for a gold-catalyzed reaction of a silyloxyalkyne, which can be extrapolated to this compound, is:

π-Activation of the Alkyne: A cationic gold(I) catalyst coordinates to the carbon-carbon triple bond, activating it for nucleophilic attack.

Nucleophilic Attack: An external or internal nucleophile attacks the activated alkyne. In the case of silyloxyenynes, the silyl enol ether moiety can act as the internal nucleophile. nih.gov

Formation of a Carbenoid-like Intermediate: Subsequent rearrangement or protonolysis can lead to the formation of a species that behaves as a gold carbene or carbenoid. These intermediates are highly reactive and can undergo a variety of transformations, including cyclopropanation, C-H insertion, and rearrangements.

Product Formation and Catalyst Regeneration: The carbenoid intermediate reacts further to form the final product and regenerate the active gold(I) catalyst.

Table 2: Proposed Species in Gold-Catalyzed Reactions of Silyloxyalkynes

SpeciesGeneral StructureRole in Catalytic Cycle
Gold-π-Alkyne Complex [Au(L)]⁺ coordinated to C≡CActivation of the alkyne towards nucleophilic attack.
Vinylgold Intermediate R-C(AuL)=C(Nu)-R'Formed after nucleophilic attack on the activated alkyne.
Gold Carbenoid/Carbenoid-like Species [Au]=C(R)-C(=O)-R'Highly reactive intermediate capable of various subsequent transformations.

Based on the comprehensive search results, it is not possible to generate an article that is scientifically accurate and strictly adheres to the provided outline for the chemical compound “this compound.”

The searches did not yield any specific research findings, detailed synthetic procedures, or data tables related to the use of this compound for the following applications as specified in the outline:

Applications in the Synthesis of Complex Organic Molecular Architectures

Synthesis of Diverse Heterocyclic Scaffolds

Synthesis of Nitrogen-Containing Heterocycles through Alkynoate Chemistry:While general information on the synthesis of nitrogen-containing heterocycles is available, no specific examples or detailed research involving Ethyl 4-(trimethylsilyloxy)-2-butynoate were found.

Therefore, generating content for the requested article would require fabricating data and research findings, which is not feasible. The provided outline appears to be based on non-existent or inaccessible literature concerning this specific chemical compound.

Synthesis of Silicon-Containing Organic Compounds

The incorporation of silicon into organic molecules can significantly alter their physical, chemical, and biological properties. This compound serves as a valuable starting material for the synthesis of various organosilicon compounds.

Formation of Alkenylsilanols

Alkenylsilanols are compounds containing both a carbon-carbon double bond and a silicon-hydroxyl group. These moieties are useful in organic synthesis, particularly in cross-coupling reactions. The conversion of this compound to an alkenylsilanol can be envisioned through a hydrosilylation reaction.

Hydrosilylation involves the addition of a silicon-hydride bond across a triple bond, typically catalyzed by a transition metal complex. The reaction of this compound with a hydrosilane (H-SiR₃) in the presence of a suitable catalyst would be expected to yield a vinylsilane. Subsequent hydrolysis of the trimethylsilyloxy group and potentially the newly introduced silyl (B83357) ether would generate the corresponding alkenylsilanol. The regioselectivity and stereoselectivity of the hydrosilylation reaction would be crucial in determining the final structure of the alkenylsilanol.

Starting MaterialReagentReaction TypeProduct Type
This compoundHydrosilane (H-SiR₃)HydrosilylationVinylsilane
VinylsilaneWater/AcidHydrolysisAlkenylsilanol

Other Organosilicon Derivatives and Analogues

Beyond alkenylsilanols, the reactivity of the alkyne group in this compound allows for the synthesis of a variety of other organosilicon derivatives. For instance, hydroboration of the alkyne followed by oxidation could lead to the formation of silicon-containing carbonyl compounds. The trimethylsilyloxy group can also be cleaved to reveal a hydroxyl group, which can then be used for further functionalization, potentially leading to the synthesis of more complex organosilicon polymers or materials.

The synthesis of this compound itself is typically achieved through the reaction of ethyl 4-hydroxy-2-butynoate with a silylating agent like trimethylsilyl (B98337) chloride in the presence of a base. This straightforward protection of the hydroxyl group paves the way for the diverse reactivity of the alkyne moiety in subsequent synthetic steps.

Starting MaterialReagentsProduct
Ethyl 4-hydroxy-2-butynoateTrimethylsilyl chloride, BaseThis compound

Further research into the specific reaction conditions and catalytic systems will undoubtedly expand the utility of this compound as a key building block in the ever-evolving field of organic and organosilicon chemistry.

Advanced Characterization and Theoretical Studies of Ethyl 4 Trimethylsilyloxy 2 Butynoate

Advanced Spectroscopic Characterization for Mechanistic Insights

There is a scarcity of published studies employing advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy or specialized Nuclear Magnetic Resonance (NMR) experiments (e.g., Nuclear Overhauser Effect spectroscopy), to probe the mechanistic role of Ethyl 4-(trimethylsilyloxy)-2-butynoate in chemical reactions. Such studies are crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating the precise electronic and structural changes the molecule undergoes during a chemical transformation. While general spectroscopic data for compound identification exists, its application for deeper mechanistic interpretation is not available in the reviewed literature.

Conformational Analysis and Stereochemical Implications

Detailed conformational analysis of this compound, which would involve determining the preferred spatial arrangements of its atoms and the energy barriers to rotation around its single bonds, has not been a subject of focused research. Studies on analogous, but structurally distinct, molecules containing a trimethylsilyloxy group have utilized methods like steady-state kinetic NOE measurements and X-ray crystallography to determine conformational preferences, such as s-cis or s-trans arrangements. nih.govethz.ch However, due to the unique electronic and steric properties imparted by the butynoate backbone in this compound, these findings cannot be directly extrapolated. The stereochemical implications of its conformation on reactivity, therefore, remain speculative.

Computational Chemistry and Molecular Modeling

A similar gap exists in the realm of computational and theoretical chemistry for this specific compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(trimethylsilyloxy)-2-butynoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves silylation of a hydroxy precursor. For example, reacting 4-hydroxy-2-butynoic acid ethyl ester with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine under anhydrous conditions. Purification is achieved via fractional distillation (due to its moderate boiling point) or silica gel chromatography. Purity verification requires NMR (¹H, ¹³C, and ²⁹Si to confirm silyl group retention) and GC-MS analysis. Handling under inert atmosphere (N₂/Ar) is critical due to potential sensitivity to moisture .

Q. How does the trimethylsilyloxy group affect the compound’s stability during storage and handling?

  • Methodological Answer : The trimethylsilyl (TMS) group enhances hydrolytic stability compared to free hydroxyl esters but remains moisture-sensitive. Storage recommendations:
  • Short-term : Desiccated at 4°C in sealed vials with molecular sieves.
  • Long-term : Under argon at -20°C.
    Stability testing via periodic ¹H NMR (monitoring for hydrolysis to 4-hydroxy-2-butynoate) is advised. Contradictory reports on shelf life (e.g., 6 months vs. 12 months) may arise from varying storage protocols .

Advanced Research Questions

Q. What mechanistic role does the trimethylsilyloxy group play in [2+2] cycloaddition or annulation reactions?

  • Methodological Answer : The TMS group acts as a steric and electronic modulator:
  • Steric effects : Bulky TMS directs regioselectivity in cycloadditions (e.g., favoring endo transition states).
  • Electronic effects : The electron-donating silyloxy group increases electron density at the triple bond, enhancing reactivity as a dienophile.
    Experimental validation: Compare reaction rates and regioselectivity with non-silylated analogs (e.g., ethyl 4-hydroxy-2-butynoate) under identical Rh(I)/H8-BINAP catalytic conditions. Computational studies (DFT) can map orbital interactions .

Q. How can contradictions in catalytic efficiency (e.g., Rh vs. Pd systems) for this compound-mediated syntheses be resolved?

  • Methodological Answer : Systematic variable testing is required:
  • Catalyst screening : Compare Rh(I), Pd(PPh₃)₄, and Cu(I) in model reactions (e.g., annulation with thioamides).
  • Solvent effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene).
  • Additives : Examine ligands (e.g., BINAP) or bases (DBU).

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